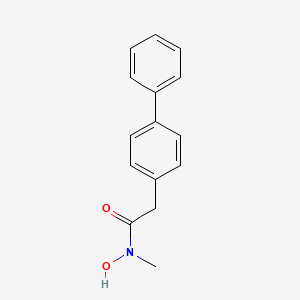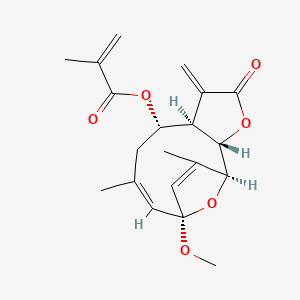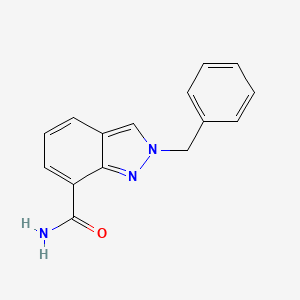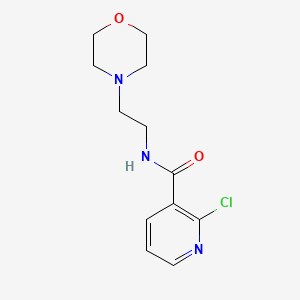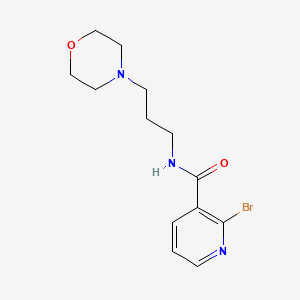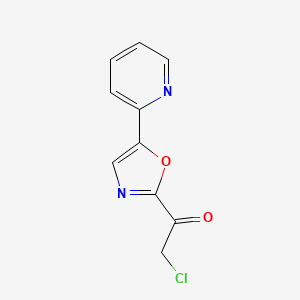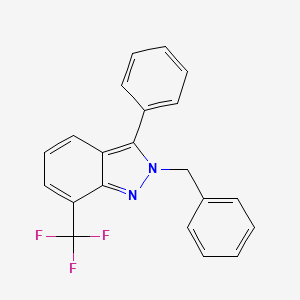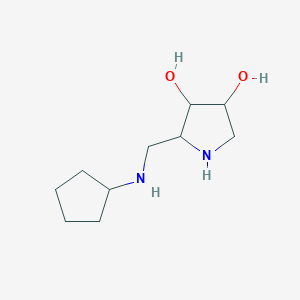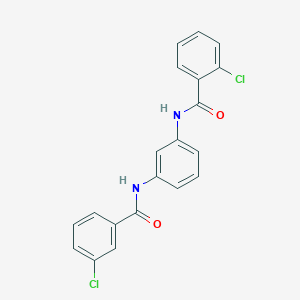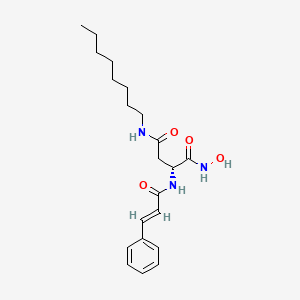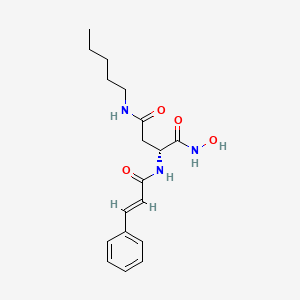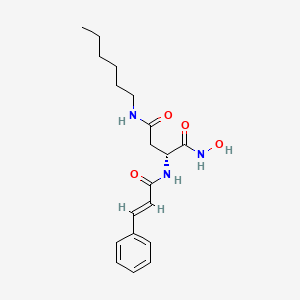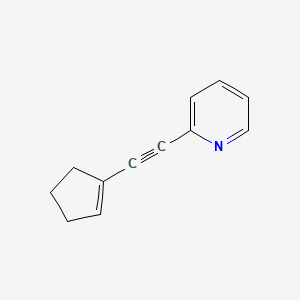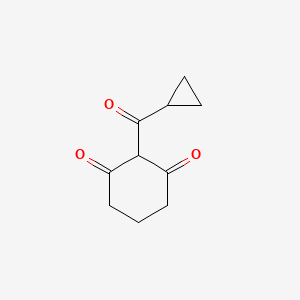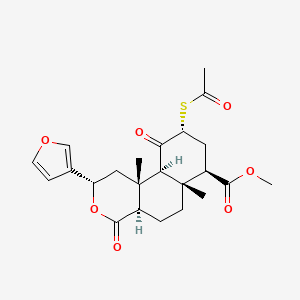
2-epi-2-thiosalvinorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-EPI-2-THIOSALVINORIN A involves several steps, starting from salvinorin A. The reaction conditions typically involve the use of thionating agents and specific catalysts to achieve the desired configuration .
Chemical Reactions Analysis
2-EPI-2-THIOSALVINORIN A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-EPI-2-THIOSALVINORIN A has several scientific research applications:
Mechanism of Action
2-EPI-2-THIOSALVINORIN A exerts its effects primarily through its action on kappa-opioid receptors . It binds to these receptors with high affinity, leading to the activation of specific signaling pathways that modulate pain perception, mood, and other physiological processes . The molecular targets and pathways involved include the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H28O7S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9R,10aS,10bR)-9-acetylsulfanyl-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |
InChI Key |
SIUXIXPAKGOVLQ-KWMFLVSKSA-N |
Isomeric SMILES |
CC(=O)S[C@@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(=O)SC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


